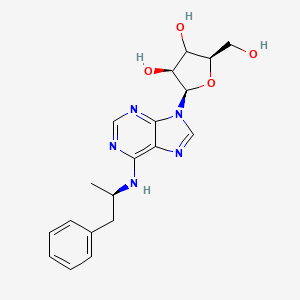
(-)-N6-Phenylisopropyl adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N6-Phenylisopropyl adenosine is a synthetic adenosine analog that has been extensively studied for its pharmacological properties. It is a potent agonist of adenosine receptors, particularly the A1 and A2A subtypes. This compound is known for its ability to mimic the effects of adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including neurotransmission, vasodilation, and regulation of cardiac rhythm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N6-Phenylisopropyl adenosine typically involves the alkylation of adenosine with an appropriate phenylisopropyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques, such as high-performance liquid chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (-)-N6-Phenylisopropyl adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding adenosine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylisopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted adenosine analogs.
Scientific Research Applications
Chemistry: In chemistry, (-)-N6-Phenylisopropyl adenosine is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor agonists and antagonists.
Biology: In biological research, this compound is used to investigate the role of adenosine receptors in various physiological and pathological processes, including neurotransmission, immune response, and inflammation.
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions. It is also used in the development of new drugs targeting adenosine receptors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new adenosine receptor modulators. It is also used in the production of diagnostic agents for imaging studies.
Mechanism of Action
(-)-N6-Phenylisopropyl adenosine exerts its effects by binding to adenosine receptors, particularly the A1 and A2A subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. The activation of A1 receptors typically results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and leading to decreased cellular activity. Activation of A2A receptors, on the other hand, stimulates adenylate cyclase, increasing cyclic adenosine monophosphate levels and enhancing cellular activity. These effects contribute to the compound’s ability to modulate neurotransmission, vasodilation, and cardiac rhythm .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar receptor binding properties.
N6-Cyclopentyladenosine: Another synthetic adenosine analog with high affinity for A1 receptors.
N6-Benzyladenosine: A synthetic analog with modifications at the N6 position, similar to (-)-N6-Phenylisopropyl adenosine.
Uniqueness: this compound is unique due to its high potency and selectivity for adenosine receptors, particularly the A1 and A2A subtypes. Its phenylisopropyl group provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H23N5O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1 |
InChI Key |
RIRGCFBBHQEQQH-SLJLXLFXSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



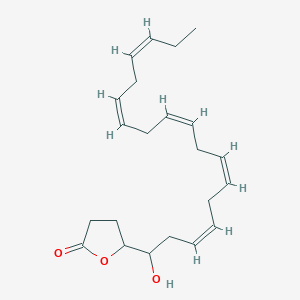
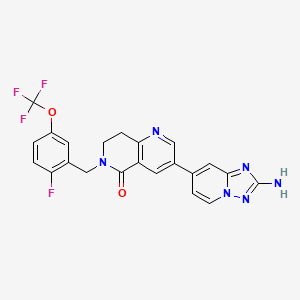

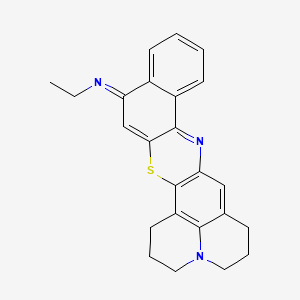
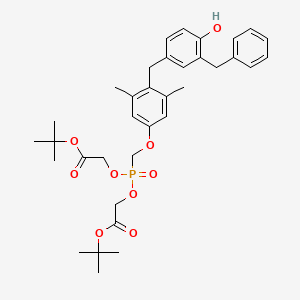

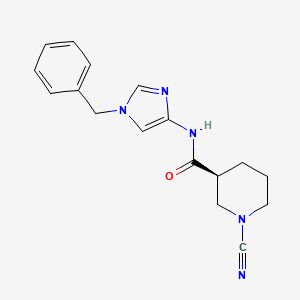
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
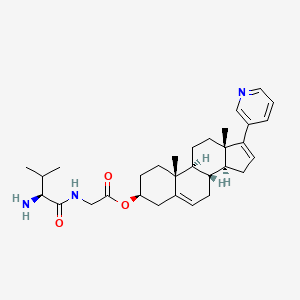
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
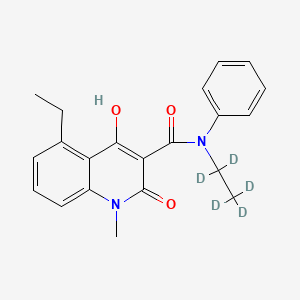
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)

